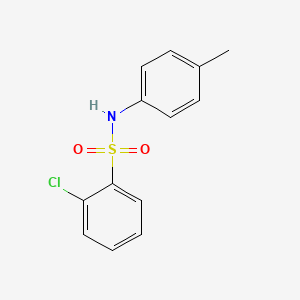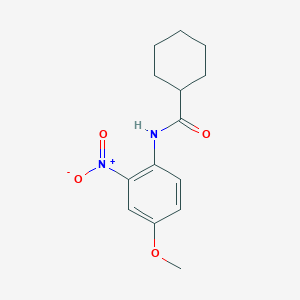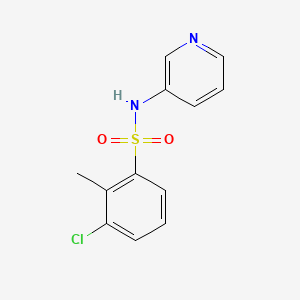![molecular formula C19H16ClN3O2S B10974697 2-[3-(4-chloro-2-methylphenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974697.png)
2-[3-(4-chloro-2-methylphenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-chloro-2-methylphenoxy)propyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one: , often referred to as 1,3,4-thiadiazole , belongs to the class of nitrogen-sulfur-containing heterocycles. These molecules contain carbon along with other elements like oxygen, nitrogen, and sulfur. Among the various structures of thiadiazoles, the 1,3,4-thiadiazole is particularly versatile due to its pharmacological and biological activities .
Preparation Methods
Synthetic Routes: The synthesis of 1,3,4-thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This process yields the desired compound, which can be characterized using UV, FT-IR, 13C-NMR, and 1H-NMR methods .
Industrial Production: While specific industrial production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale production.
Chemical Reactions Analysis
1,3,4-Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties. Their biological activities are attributed to the presence of the N–C–S moiety and the strong aromaticity of the ring. These features contribute to in vivo stability and low toxicity for higher vertebrates, including humans .
Common reactions involving 1,3,4-thiadiazole include oxidation, reduction, and substitution. Reagents and conditions vary depending on the specific reaction. Major products formed from these reactions contribute to the compound’s diverse applications.
Scientific Research Applications
Chemistry: 1,3,4-Thiadiazole derivatives find applications as structural units in biologically active molecules. Researchers explore their potential in drug discovery and materials science.
Biology and Medicine: These compounds are investigated for their antimicrobial properties. Notably, some derivatives exhibit inhibitory effects against bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . Additionally, their interaction with calf thymus-DNA (CT-DNA) is studied.
Industry: 1,3,4-Thiadiazole derivatives serve as intermediates in medicinal chemistry and other industrial processes.
Mechanism of Action
The exact mechanism by which 1,3,4-thiadiazole exerts its effects depends on the specific derivative and its molecular targets. Further research is needed to elucidate these pathways comprehensively.
Comparison with Similar Compounds
While there are other thiadiazole structures (e.g., 1,2,5-thiadiazole, 1,2,3-thiadiazole, and 1,2,4-thiadiazole), the 1,3,4-thiadiazole stands out due to its versatility and broad-spectrum activities. Similar compounds include other thiadiazole derivatives, but their unique features distinguish them from one another.
Properties
Molecular Formula |
C19H16ClN3O2S |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
2-[3-(4-chloro-2-methylphenoxy)propyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C19H16ClN3O2S/c1-12-11-13(20)8-9-16(12)25-10-4-7-17-22-23-18(24)14-5-2-3-6-15(14)21-19(23)26-17/h2-3,5-6,8-9,11H,4,7,10H2,1H3 |
InChI Key |
SHKKNNORRRBVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC2=NN3C(=O)C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10974615.png)
![N-[2-(4-methoxyphenyl)ethyl]oxolane-2-carboxamide](/img/structure/B10974618.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B10974620.png)
![N-(2-chlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B10974628.png)

![N-(2,4-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10974659.png)




![3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10974677.png)
![2-{4-[(2,6-dimethylphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10974688.png)
![2-Ethyl-N-[4-(2-ethylbutanamido)butyl]butanamide](/img/structure/B10974690.png)
![2-(4-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10974694.png)
